molecular formula C14H10F3NO3 B8169419 4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8169419
M. Wt: 297.23 g/mol
InChI Key: NCVUEYGQLFTHDX-UHFFFAOYSA-N
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Description

4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4' position, an amino (-NH₂) group at the 4 position, and a carboxylic acid (-COOH) at the 3 position. This compound’s structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (amino) groups, creating unique electronic and steric properties.

Properties

IUPAC Name

2-amino-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVUEYGQLFTHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of Starting Materials

The synthesis typically begins with methyl 4-nitro-3-bromobenzoate 1 and 4-(trifluoromethoxy)phenylboronic acid 2 . The nitro group acts as a masked amino functionality, which is later reduced to the desired amine. The methyl ester protects the carboxylic acid during the coupling step, preventing unwanted side reactions with the palladium catalyst.

Reaction Conditions and Optimization

Optimized conditions involve a 1,4-dioxane/water (4:1) solvent system with potassium carbonate (K₂CO₃) as the base and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. Microwave-assisted heating at 110°C for 60 minutes achieves complete conversion while minimizing decomposition. Post-reaction workup includes extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification via reverse-phase medium-pressure liquid chromatography (MPLC) to isolate the biphenyl intermediate 3 (Scheme 1).

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (3 equiv)
Solvent1,4-Dioxane/H₂O (4:1)
Temperature110°C (microwave)
Reaction Time60 minutes
Yield68–75%

Sequential Functional Group Transformations

Reduction of Nitro to Amino Group

The nitro group in intermediate 3 is reduced using catalytic hydrogenation (H₂, 1 atm) over palladium-on-carbon (Pd/C) in ethanol at room temperature. This step proceeds quantitatively within 4–6 hours, yielding methyl 4-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate 4 . Alternative reducing agents like iron powder in acidic media are less favored due to incompatibility with the trifluoromethoxy group.

Saponification of Methyl Ester

Hydrolysis of the methyl ester in 4 is achieved using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water (1:1) system. Stirring at room temperature for 18 hours ensures complete conversion to the carboxylic acid without epimerization or decomposition. Acidification with 1 M HCl precipitates the final product, which is recrystallized from ethanol/water to ≥99% purity.

Table 2: Saponification Reaction Parameters

ParameterValue
BaseLiOH (7 equiv)
SolventTHF/H₂O (1:1)
Temperature25°C
Reaction Time18 hours
Yield85–92%

Alternative Synthetic Pathways

Oxazoline Intermediate Route

A patent-described method employs oxazoline-protected intermediates to circumvent solubility issues during large-scale synthesis. Methyl 4-nitro-3-(oxazolin-2-yl)benzoate undergoes coupling with 4-(trifluoromethoxy)phenylboronic acid, followed by oxazoline hydrolysis under acidic conditions. While this approach improves yields in industrial settings (78–82%), it introduces additional steps for oxazoline installation and removal.

Direct Amination Strategies

Late-stage amination via Buchwald-Hartwig coupling has been explored using methyl 3-bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate and ammonia equivalents. However, competing side reactions and low yields (≤45%) limit its practicality compared to the nitro reduction pathway.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.48 (s, 1H, COOH), 8.98 (s, 1H, NH₂), 7.82–7.76 (m, 2H, Ar-H), 7.59–7.51 (m, 4H, Ar-H), 7.34 (d, J = 8.7 Hz, 2H, Ar-H).

  • ¹³C NMR : δ 181.2 (COOH), 154.3 (CF₃O), 140.1–126.9 (aromatic carbons), 121.8 (q, J = 256 Hz, CF₃).

  • IR (KBr) : 2932 cm⁻¹ (OH), 1700 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F).

  • HRMS (ESI) : m/z calcd for C₁₄H₁₁F₃NO₃ [M+H]⁺ 298.0692, found 298.0689.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms ≥99% purity, with a retention time of 12.7 minutes. Residual palladium levels, critical for pharmaceutical applications, are maintained below 10 ppm via Chelex® resin treatment during purification.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The 1,4-dioxane/water system allows for efficient solvent recovery via distillation, reducing environmental impact. Palladium catalysts are recovered through adsorption on activated carbon, achieving 85–90% reuse efficiency.

Crystallization Optimization

Controlled cooling crystallization from ethanol/water (1:3) produces uniform needle-shaped crystals with a median particle size of 50–70 μm, ensuring consistent dissolution profiles .

Chemical Reactions Analysis

Diazotization and Coupling

Reaction Type Reagents/Conditions Product
DiazotizationNaNO₂, HCl (0–5°C)Formation of diazonium salt intermediate
Sandmeyer ReactionCuCN, KCN (60–70°C)4-Cyano-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
Griess Reactionβ-Naphthol (alkaline conditions)Azo-coupled biphenyl derivative (orange-red precipitate)

Key Observations

  • Diazonium salts formed at the para-amine undergo nucleophilic substitution or coupling to introduce halides, cyanides, or aryl groups .

  • Steric hindrance from the trifluoromethoxy group reduces coupling efficiency compared to unsubstituted analogs.

Functional Group Interconversion

Reaction Type Reagents/Conditions Product
EsterificationMeOH, H₂SO₄ (reflux)Methyl 4-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
Amide FormationSOCl₂ → RNH₂ (room temp)N-Alkyl/aryl amides (e.g., with benzylamine)
Acid Chloride SynthesisPCl₅, 80°C4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonyl chloride

Mechanistic Notes

  • Esterification proceeds via Fischer–Speier mechanism, with H⁺ catalysis enhancing electrophilicity of the carbonyl.

  • Amide formation requires prior activation of the carboxylic acid to the acyl chloride.

Reactivity and Regioselectivity

Reaction Type Reagents/Conditions Major Product
NitrationHNO₃/H₂SO₄ (50°C)3-Nitro-4-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
SulfonationH₂SO₄ (fuming), 100°C3-Sulfo-4-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Directing Effects

  • Amino group : Strongly activating (ortho/para-directing) on its ring.

  • Trifluoromethoxy group : Electron-withdrawing (-I effect) and meta-directing on the adjacent ring.

  • Competition between directing groups leads to preferential substitution at the 3-position of the amino-bearing ring .

Oxidation Reactions

Target Site Reagents/Conditions Product
Amine → NitroKMnO₄, H₂SO₄ (100°C)4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
Carboxylic Acid → CO₂NaOH, CaO (pyrolysis)4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl] (decarboxylation)

Challenges

  • Over-oxidation of the amino group to nitro requires controlled conditions to avoid ring degradation.

  • Decarboxylation occurs efficiently under basic pyrolysis but is suppressed in acidic media.

Trifluoromethoxy Group Reactivity

Reagents/Conditions Nucleophile Product
NH₃, Cu catalyst (200°C)–OCH₂CF₃ → –NH₂4-Amino-4'-amino-[1,1'-biphenyl]-3-carboxylic acid
KOH, 18-crown-6 (DMF)–OCH₂CF₃ → –OH4-Amino-4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Kinetics

  • Trifluoromethoxy substituent exhibits moderate leaving-group ability under NAS due to strong electron-withdrawing effects.

  • Reactions require high temperatures and catalysts (e.g., Cu for amination).

Comparative Reactivity with Analogues

Compound Key Reaction Differences
4'-Aminobiphenyl-3-carboxylic acid Faster EAS due to absence of electron-withdrawing –OCH₂CF₃; no NAS observed.
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid –CF₃ group enhances acidity (pKa ≈ 2.8 vs. 4.1 for –OCH₂CF₃) and decarboxylation rates.
4-Amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid–F substituent permits milder NAS conditions compared to –OCH₂CF₃.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and HF .

  • Photoreactivity : UV light induces homolytic cleavage of the C–O bond in –OCH₂CF₃, forming biphenyl radicals .

  • Acid Sensitivity : Protonation of the amino group (pKa ≈ 4.9) reduces EAS reactivity but stabilizes against oxidation .

Scientific Research Applications

Medicinal Chemistry

4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid is explored for its potential therapeutic applications. Its structural characteristics make it a candidate for developing novel pharmaceuticals targeting various diseases.

  • Anticancer Activity : Research indicates that derivatives of biphenyl compounds exhibit anticancer properties by inhibiting tumor cell proliferation. The trifluoromethoxy group enhances bioactivity by improving the compound's interaction with biological targets.
  • Antimicrobial Properties : Studies have shown that similar compounds can exhibit antimicrobial activity against various pathogens, suggesting potential for developing new antibiotics.

Materials Science

The compound is also studied for its role in materials science, particularly in the development of polymers and coatings.

  • Polymer Synthesis : The carboxylic acid group allows for the formation of polyesters or polyamides, which can be utilized in creating high-performance materials with enhanced thermal stability and mechanical strength.
  • Coatings : The incorporation of trifluoromethoxy groups into polymer matrices can impart hydrophobic properties, making them suitable for protective coatings in harsh environments.

Chemical Intermediates

In synthetic organic chemistry, 4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid serves as an important intermediate in the synthesis of more complex molecules.

  • Synthesis of Agrochemicals : The compound can be used as a building block in the synthesis of agrochemicals, particularly herbicides and fungicides that require specific functional groups to enhance efficacy.
  • Fine Chemicals : It acts as an intermediate in the production of fine chemicals used in pharmaceuticals and specialty chemicals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 4-amino biphenyl compounds showed significant inhibition of cancer cell lines (e.g., breast and prostate cancer). The introduction of the trifluoromethoxy group was found to enhance the potency by increasing the lipophilicity of the compounds, allowing better cell membrane penetration.

Case Study 2: Polymer Development

Research conducted on the use of this compound in polymer synthesis revealed that incorporating it into polyamide formulations resulted in improved thermal stability and mechanical properties. The resulting materials exhibited enhanced durability when subjected to extreme conditions, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The amino and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The trifluoromethoxy group significantly impacts lipophilicity and metabolic stability compared to other substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications
4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid 4-NH₂, 4'-OCF₃, 3-COOH 327.25 (calc) Enhanced lipophilicity; potential antineoplastic activity
4-Amino-[1,1'-biphenyl]-3-carboxylic acid 4-NH₂, 3-COOH 213.23 Basic analog; possible CNS applications due to NH₂ group
Diflunisal (2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) 2',4'-F, 4-OH, 3-COOH 250.18 NSAID; COX inhibition via hydroxyl and fluorine
4'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid 4'-F, 3-COOH 230.21 Lower solubility; intermediate in synthesis
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid 2'-CF₃, 3-COOH 280.22 Strong electron-withdrawing effect; enzyme inhibition

Key Observations:

  • Trifluoromethoxy vs.
  • Fluorine Substituents: Diflunisal’s 2',4'-F groups enhance electronegativity and COX binding, while the target compound’s -OCF₃ may improve metabolic stability .

Solubility and Physicochemical Properties

  • Carboxylic Acid Group: The -COOH group deprotonates at physiological pH, enhancing water solubility and interaction with charged residues in biological targets .

Biological Activity

4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features imparted by the trifluoromethoxy group enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C14H10F3NO3
  • Molecular Weight : 281.23 g/mol
  • CAS Number : 1261913-69-2

The presence of the trifluoromethoxy group is believed to influence the compound's lipophilicity and electronic properties, which can enhance its binding affinity to biological targets. This modification often results in improved pharmacokinetic profiles and biological activities compared to non-fluorinated analogs.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of biphenyl carboxylic acids can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting specific oncogenic pathways.

CompoundIC50 (µM)Target
4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acidTBDTBD
2-(4-aminophenyl)benzothiazoles<0.5Bcl-2-expressing cell lines
3,4-dimethoxyphenyl derivatives0.31–0.7Bcl-2 inhibition

Note: Specific IC50 values for the target compound are still under investigation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit RNase H activity, which is crucial for the replication of certain viruses, including HIV. Compounds structurally related to biphenyls have demonstrated promising inhibitory effects against RNase H.

CompoundIC50 (µM)Mechanism
4-Chlorophenyl ester10RNase H inhibitor
3-Methoxy derivatives9–24RNase H inhibitor

Antiviral Activity

Preliminary studies suggest that similar compounds may possess antiviral properties, particularly against HIV-1. The selectivity index (SI) indicates the therapeutic window and potential safety profile.

Case Studies

  • Antitumor Activity : A study on fluorinated benzothiazoles indicated that fluorine substitution significantly enhances antitumor activity. The mechanism was attributed to increased binding affinity to target proteins involved in apoptosis regulation.
  • Fluorine's Role in Medicinal Chemistry : Research has highlighted that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts, suggesting a strategic advantage in drug design.

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or rhodium-catalyzed decarboxylative coupling ( ). For example, microwave-assisted Suzuki coupling using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) with aryl boronic acids and halogenated benzoic acid derivatives achieves regioselective biphenyl formation ( ). Key parameters include:
  • Catalyst loading : 5–10 mol% for optimal activity.
  • Temperature : 150°C in microwave conditions reduces reaction time (10 minutes vs. hours traditionally) .
  • Solvent system : DMF/water mixtures (5:1) enhance solubility of polar intermediates .
    Yields range from 31% to 96%, depending on substituent steric/electronic effects (, Table 1).

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional groups. For example:
  • Aromatic protons appear as multiplets between δ 7.0–8.0 ppm, with distinct splitting patterns for trifluoromethoxy and amino groups ().
  • Carboxylic acid protons resonate as broad singlets near δ 12.2 ppm .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]+^+ peaks) and purity (>95% by HPLC) .
  • Melting Point : Sharp melting ranges (e.g., 249–252°C) indicate high crystallinity and purity .

Q. How does the trifluoromethoxy group influence solubility and reactivity in downstream applications?

  • Methodological Answer : The trifluoromethoxy (-OCF3_3) group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability in biological assays. However, it reduces solubility in aqueous buffers, necessitating polar aprotic solvents (e.g., DMSO) for in vitro studies. Reactivity-wise, the electron-withdrawing nature of -OCF3_3 stabilizes intermediates in electrophilic substitutions, but may hinder nucleophilic attacks at the biphenyl core .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the biphenyl core?

  • Methodological Answer : Regioselectivity is controlled by:
  • Steric effects : Bulky substituents (e.g., -CF3_3, -CH3_3) favor para-substitution due to ortho-site hindrance ().
  • Catalyst tuning : Rhodium catalysts favor decarboxylative coupling at less hindered positions, while palladium complexes enhance meta/para selectivity in Suzuki reactions ().
  • Directing groups : Amino (-NH2_2) groups act as ortho-directors, enabling site-specific modifications ().

Q. How do catalytic systems (e.g., Pd vs. Rh) impact efficiency in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Palladium Catalysts : Preferred for Suzuki couplings due to high functional group tolerance. For example, Pd(PPh3_3)4_4 achieves 88% yield in 4'-methyl-substituted derivatives ().
  • Rhodium Catalysts : Superior for decarboxylative coupling, particularly with electron-deficient aryl carboxylic acids (e.g., 96% yield for 4-methoxy derivatives) (, Table 1).
  • Microwave vs. Thermal Activation : Microwave conditions reduce reaction times by 90% but require precise temperature control to avoid side-product formation .

Q. What structural analogs of this compound exhibit improved bioactivity, and how are SAR studies designed?

  • Methodological Answer : Analog development focuses on:
  • Amino group modifications : Acylation (e.g., tert-butylbenzamido) enhances target binding affinity ().
  • Halogenation : Chloro-substitution at the 6-position increases metabolic stability (t1/2_{1/2} >4 hours in microsomal assays) .
    SAR Study Design :
  • Library synthesis : Parallel reactions with varied boronic acids/esters (, Scheme 2).
  • In vitro screening : IC50_{50} assays against target enzymes (e.g., kinetoplastid proteases) identify potent analogs .

Q. How do researchers resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :
  • Reproducibility checks : Verify catalyst purity, solvent degassing, and inert atmosphere (argon/N2_2) ().
  • Advanced characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures ().
  • Computational validation : DFT calculations predict regioselectivity trends and NMR chemical shifts, cross-referenced with experimental data .

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